N,N-Dimethyl-1-adamantanamine
Overview
Description
“N,N-Dimethyl-1-adamantanamine” is a chemical compound with the molecular formula C12H21N . It is also known by other names such as (Dimethylamino)adamantane, N,N-Dimethyl-1-adamantylamine, 1-(Dimethylamino)adamantane, and N,N-Dimethyladamantylamine .
Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-1-adamantanamine” is quite unique. It consists of a three-dimensional framework of carbon atoms, forming a cage-like structure . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“N,N-Dimethyl-1-adamantanamine” has a molecular weight of 179.3018 . It has a density of 1.0±0.1 g/cm3, a boiling point of 236.3±8.0 °C at 760 mmHg, and a flash point of 88.2±15.3 °C . It also has a molar refractivity of 55.3±0.4 cm3 .Scientific Research Applications
Templating Agent in Zeolite Production
1-Adamantyldimethylamine is used as a templating agent in the production of zeolites . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. The compound facilitates the formation of the zeolite structure during synthesis, which is crucial for determining the properties and applications of the resulting zeolites.
Intermediate in Organic Synthesis
This compound serves as an intermediate in various organic synthesis processes . Its robust adamantane core provides a stable framework that can be functionalized to produce a wide range of chemical products, including pharmaceuticals and specialty chemicals.
Structural Studies of Adamantane Derivatives
Researchers utilize 1-Adamantyldimethylamine to study the structural properties of adamantane-substituted amines and amides . These studies provide insights into the effects of bulkiness and steric strain on molecular structures, which are important for the design of new materials and drugs.
Nanodiamond Precursor
The compound is explored as a precursor for the transformation into nanodiamonds . Nanodiamonds have potential applications in drug delivery, imaging, and as abrasives in industrial settings. The adamantane structure is superimposable to the diamond lattice, making it an ideal candidate for such transformations.
Antiviral and Neuroprotective Drug Design
1-Adamantyldimethylamine’s derivatives, such as amantadine, have antiviral and neuroprotective properties . These derivatives are used in the treatment of influenza, Parkinson’s disease, and Alzheimer’s disease, showcasing the compound’s significance in medicinal chemistry.
Study of Amide Bond Rotation
The compound is used in dynamic NMR experiments to study the kinetics and thermodynamics of amide bond rotation . Understanding amide bond rotation is essential for the development of new polymers and biologically active molecules, as it affects their stability and reactivity.
Safety and Hazards
When handling “N,N-Dimethyl-1-adamantanamine”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
It’s important to note that the targets of a compound are usually proteins or enzymes that the compound interacts with to exert its effects .
Mode of Action
The mode of action typically involves the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more components of the pathway .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
These effects can range from changes in cellular function to alterations in the expression of certain genes .
Action Environment
Environmental factors can include pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
N,N-dimethyladamantan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-13(2)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBYCNFAXLUGBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893535 | |
Record name | N,N-Dimethyl-1-adamantanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N,N-Dimethyl-1-adamantanamine | |
CAS RN |
3717-40-6 | |
Record name | (Dimethylamino)adamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3717-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-1-adamantanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dimethyl-1-adamantanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions the use of β-Cyclodextrin and N,N-Dimethyl-1-adamantanamine in creating a pH-sensitive hydrogel. What is the role of N,N-Dimethyl-1-adamantanamine in this system, and how does its structure contribute to this function?
A1: In this study, N,N-Dimethyl-1-adamantanamine acts as the "guest" molecule in a host-guest system with β-Cyclodextrin as the "host." [] This interaction is crucial for the hydrogel's pH sensitivity.
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